Methyl 4-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methoxy group, an amino group, and a carboxylate ester group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products include halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-amino-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to its specific functional groups and their arrangement on the biphenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-amino-5-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)19-2/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEFBVLWHVMUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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